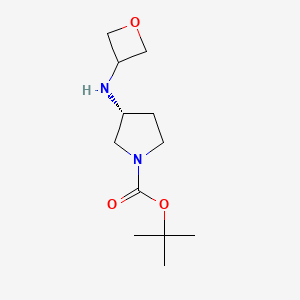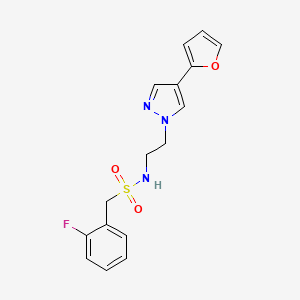![molecular formula C10H16F2O3S B2782178 {8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate CAS No. 2241129-28-0](/img/structure/B2782178.png)
{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate is a chemical compound with the molecular formula C10H16F2O3S and a molecular weight of 254.3 g/mol . This compound is characterized by the presence of a bicyclic octane structure with two fluorine atoms and a methanesulfonate ester group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of {8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate typically involves the reaction of {8,8-Difluorobicyclo[5.1.0]octan-4-yl}methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by standard techniques such as column chromatography .
Análisis De Reacciones Químicas
{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile. Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations and biochemical assays .
Comparación Con Compuestos Similares
Similar compounds to {8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate include:
{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methanol: This compound is the alcohol precursor used in the synthesis of the methanesulfonate ester.
{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl chloride: This compound is another derivative where the methanesulfonate group is replaced by a chloride.
{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl acetate: This compound is an ester derivative with an acetate group instead of a methanesulfonate group.
These compounds share similar structural features but differ in their reactivity and applications, highlighting the unique properties of this compound.
Propiedades
IUPAC Name |
(8,8-difluoro-4-bicyclo[5.1.0]octanyl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O3S/c1-16(13,14)15-6-7-2-4-8-9(5-3-7)10(8,11)12/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLZZOKUSVIWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCC2C(C2(F)F)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2782096.png)
![2-{1-[3-(2H-1,2,3,4-tetrazol-5-yl)benzoyl]azetidin-3-yl}acetic acid](/img/structure/B2782097.png)
![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine](/img/structure/B2782101.png)


![6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine](/img/structure/B2782106.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2782109.png)
![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2782112.png)
![N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2782113.png)




